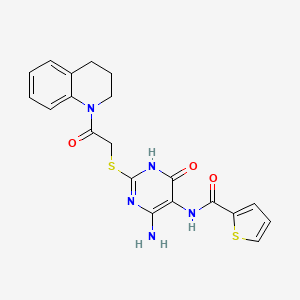
Tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there is no direct information available on the synthesis of “Tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate”, similar compounds have been synthesized using various methods . For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method .科学的研究の応用
Asymmetric Synthesis
The synthesis of chiral pyrrolidines is a key area of interest, as these structures are prevalent in numerous bioactive compounds. An example is the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy. This method has been applied to create (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid with high yield and enantiomeric excess, demonstrating the utility of this approach in producing chiral pyrrolidine derivatives with potential pharmaceutical applications (Chung et al., 2005).
Coupling Reactions
Tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate is also a precursor in coupling reactions. The palladium-catalyzed coupling of arylboronic acids with a partially reduced pyridine derivative to produce tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates exemplifies its role in facilitating complex molecular constructions that are crucial for developing new chemical entities (Wustrow & Wise, 1991).
Crystal Structure Analysis
Another significant application is in crystal structure analysis. For instance, the synthesis and X-ray diffraction studies of Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate have provided insights into the molecular structure and intermolecular interactions of such compounds, which is vital for understanding their chemical behavior and potential applications in material science and drug design (Naveen et al., 2007).
将来の方向性
作用機序
Target of Action
Many compounds with a pyrrolidine structure are known to interact with various receptors in the body, including neurotransmitter receptors .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways Tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate might affect. Many drugs that target neurotransmitter receptors can affect pathways involved in nerve signal transmission .
Pharmacokinetics
Many similar compounds are well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
If it acts on neurotransmitter receptors, it could potentially alter nerve signal transmission, leading to changes in mood, cognition, or other neurological functions .
Action Environment
The action, efficacy, and stability of Tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate could potentially be influenced by various environmental factors, including temperature, pH, and the presence of other substances .
特性
IUPAC Name |
tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-9-5-8-13(17)11-6-4-7-12(16)10-11/h4,6-7,10,13H,5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOXXYYOBBEKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

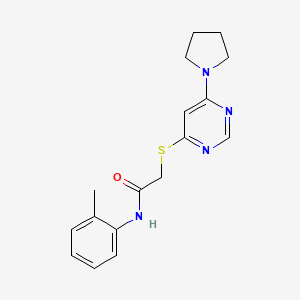

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2969072.png)
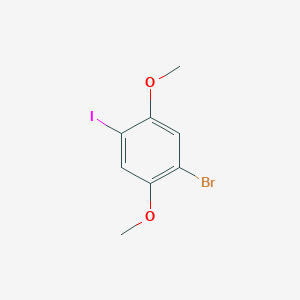
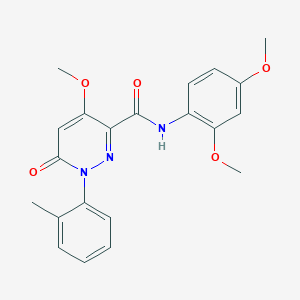
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B2969077.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2969079.png)
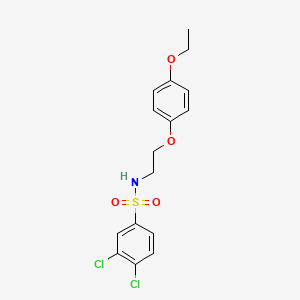
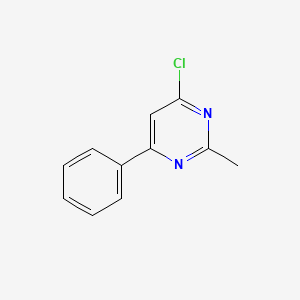
![9-(benzo[d][1,3]dioxol-5-yl)-2-butyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2969085.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2969086.png)
![2-((2-methylbenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2969088.png)
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2969089.png)
